molecular formula C18H17N3O3 B3000633 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate CAS No. 454677-56-6

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate

Cat. No.: B3000633
CAS No.: 454677-56-6
M. Wt: 323.352
InChI Key: CRBOGZGTLAMYEL-UHFFFAOYSA-N
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Description

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate is an ester derivative of the benzotriazinone scaffold, characterized by a 2-phenylbutanoate group linked to the 3-position of the heterocyclic core. This compound’s structure combines the electrophilic 4-oxobenzo-triazinone moiety with a lipophilic ester group, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-14(13-8-4-3-5-9-13)18(23)24-12-21-17(22)15-10-6-7-11-16(15)19-20-21/h3-11,14H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBOGZGTLAMYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate typically involves multiple steps:

    Formation of the Triazinone Ring: The triazinone ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Esterification: The triazinone intermediate is then reacted with 2-phenylbutanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutanoate moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the triazinone ring, potentially converting it to a triazine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Its ability to interact with these enzymes suggests it could be developed into a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity and potential biological activity.

Mechanism of Action

The mechanism by which (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system . This interaction involves hydrogen bonding, hydrophobic interactions, and possibly covalent modifications of the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The benzotriazinone core is a common feature among derivatives, but substituents at the 3-position dictate their biological and chemical profiles. Key comparisons include:

Compound Substituent Key Properties References
Target Compound 2-Phenylbutanoate ester Lipophilic ester group; potential enhanced bioavailability due to phenyl moiety
N-Alkyl/Phenyl Carboxamides (14a–14n) Butanamide group Moderate α-glucosidase inhibition (e.g., 14n: IC₅₀ = 29.75 µM)
Sulfonamide Derivatives (5a–5m) Benzenesulfonamide Improved solubility; strong enzyme inhibition (e.g., 5c: IC₅₀ = 29.75 µM vs. acarbose: 873.34 µM)
Methyl 4-(4-Oxobenzo-triazin-3-yl)butanoate Simple butanoate ester Discontinued due to stability/supply issues; lacks phenyl group
SMDOP Methanesulfonate ester Reactive leaving group; used in coupling reactions
  • Ester vs. Amide/Sulfonamide : The target ester’s lipophilicity may confer better cell permeability compared to polar carboxamides or sulfonamides . However, sulfonamides exhibit superior solubility, critical for aqueous biological systems .
  • Phenyl Substituent : The 2-phenyl group in the target compound could enhance binding to hydrophobic enzyme pockets, analogous to the 4-methoxyphenyl group in sulfonamide 5b, which showed enhanced α-glucosidase inhibition .

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate is a member of the triazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O4C_{16}H_{15}N_3O_4, indicating the presence of a triazinone core and a phenylbutanoate moiety. The compound's structure is crucial for its interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing the triazinone structure exhibit significant anticancer properties. For example, derivatives of triazine have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundActivityCell LineReference
Triazine Derivative AIC50 = 5 µMHeLa
Triazine Derivative BIC50 = 10 µMMCF-7

The unique combination of the triazinone core with the phenylbutanoate moiety may enhance these anticancer effects by providing distinct interaction profiles with cancer-related targets.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that similar triazine derivatives possess antibacterial and antifungal activities:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus8Antibacterial
Candida albicans16Antifungal

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The presence of nitrogen and oxygen atoms in its structure may facilitate binding to enzymes or receptors involved in cell signaling pathways.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction, characterized by DNA fragmentation and caspase activation. This indicates a potential role in cancer therapy.
  • Antimicrobial Efficacy : In vitro studies showed that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

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